Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis
The molecular structure of this compound is complex, with an empirical formula (Hill Notation) of C21H25N3O4S and a molecular weight of 415.51 .Chemical Reactions Analysis
Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis
The compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .Scientific Research Applications
Corrosion Inhibition
A Theoretical Study on Corrosion Inhibitors
Quantum chemical calculations have been performed on quinoxalines, including compounds similar to the specified chemical, to explore their efficiency as corrosion inhibitors for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was established, providing insights into the design of more effective corrosion inhibitors (Zarrouk et al., 2014).
Antimicrobial Applications
Synthesis and Characterization of Quinazolines
Research into quinoxaline derivatives for potential antimicrobial applications has been conducted. These studies involve the synthesis of new compounds and their testing against various bacterial and fungal strains, underscoring the importance of quinoxaline structures in developing new antimicrobial agents (Desai et al., 2007).
Novel Compounds Synthesis
Novel Heterocyclic Disperse Dyes
Research into the synthesis of aminothiophenes, including structures related to the specified chemical, for use in dyeing polyester fibers has shown that these compounds can provide vibrant colors with excellent fastness properties, despite poor photostability. This work indicates the potential for creating new dyes for textile applications (Iyun et al., 2015).
Fluorescence Property Study
The synthesis and characterization of compounds structurally related to the specified chemical have been explored, highlighting their novel fluorescence properties. This research suggests potential applications in materials science, particularly in the development of new fluorescent materials (Pusheng, 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIGTPJLZXWXIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate |
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